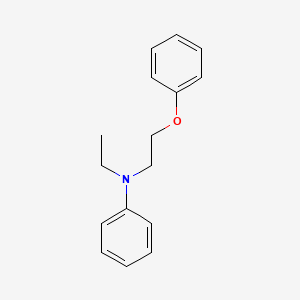

N-Ethyl-N-(2-phenoxyethyl)aniline

Description

BenchChem offers high-quality N-Ethyl-N-(2-phenoxyethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-(2-phenoxyethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41378-51-2 |

|---|---|

Molecular Formula |

C16H19NO |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

N-ethyl-N-(2-phenoxyethyl)aniline |

InChI |

InChI=1S/C16H19NO/c1-2-17(15-9-5-3-6-10-15)13-14-18-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |

InChI Key |

KKHWAYLPKGKYTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-Ethyl-N-(2-phenoxyethyl)aniline Chemical Properties

[1][2]

Executive Summary

N-Ethyl-N-(2-phenoxyethyl)aniline is a specialized aromatic amine intermediate primarily utilized in the synthesis of disperse azo dyes for hydrophobic fibers such as polyester and acetate. Structurally, it consists of an aniline core substituted at the nitrogen atom with an ethyl group and a phenoxyethyl ether moiety. This specific substitution pattern imparts critical hydrophobic properties and steric characteristics that influence the solubility, substantivity, and fastness of the resulting dyes.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, reactivity profile, and industrial applications, designed for researchers in organic synthesis and color chemistry.

Physicochemical Profile

The molecule combines a lipophilic phenoxyethyl tail with an electron-rich aniline center. The ether linkage provides flexibility and moderate polarity, while the ethyl group ensures adequate organic solubility.

Table 1: Key Chemical Properties

| Property | Data / Description |

| Chemical Name | N-Ethyl-N-(2-phenoxyethyl)benzenamine |

| CAS Number | 79084-84-7 (Hydrochloride salt ref) |

| Molecular Formula | C₁₆H₁₉NO |

| Molecular Weight | 241.33 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in organic solvents (acetone, toluene, DCM); Insoluble in water |

| LogP (Predicted) | ~4.5 - 5.0 (High lipophilicity) |

| Appearance | Pale yellow to brownish oil/solid (oxidizes upon air exposure) |

Synthesis & Manufacturing Methodologies

The industrial preparation of N-Ethyl-N-(2-phenoxyethyl)aniline typically follows a nucleophilic substitution pathway (N-alkylation). The choice of starting materials—N-ethylaniline and 2-phenoxyethyl halide —is driven by atom economy and the availability of precursors.

Core Synthesis Protocol: N-Alkylation

Reaction:

Experimental Workflow:

-

Reagents: N-Ethylaniline (1.0 eq), 2-Phenoxyethyl bromide (1.1 eq), and an acid scavenger (Sodium Carbonate or Triethylamine).

-

Solvent: A polar aprotic solvent (e.g., DMF or Toluene with a phase transfer catalyst) is preferred to enhance the nucleophilicity of the amine.

-

Conditions: The mixture is heated to reflux (approx. 100–120°C) for 6–12 hours.

-

Work-up: The reaction mass is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous

. -

Purification: Vacuum distillation is required to remove unreacted N-ethylaniline, which can interfere with subsequent dye coupling reactions.

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis route.

Caption: Convergent synthesis via N-alkylation of N-ethylaniline with 2-phenoxyethyl bromide.

Chemical Reactivity & Functionalization[7]

The utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in the electron-donating nature of the tertiary amine nitrogen, which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) .

Azo Coupling (Dye Formation)

The most critical reaction for this molecule is coupling with diazonium salts. The bulky N-substituents direct the incoming electrophile almost exclusively to the para-position (relative to the nitrogen).

-

Mechanism: The diazonium ion (

) attacks the para-carbon. -

Steric Factors: The phenoxyethyl chain is bulky. This steric bulk helps prevent aggregation of the final dye molecule but can also slow down the coupling rate compared to smaller N-alkyl anilines.

-

pH Control: Coupling is typically performed in a weakly acidic medium (pH 4–5) to maintain the concentration of the reactive diazonium species while ensuring the amine coupler is not fully protonated (which would deactivate the ring).

Reactivity Logic Diagram

Caption: Reactivity profile highlighting the primary azo coupling pathway and potential oxidative degradation.

Applications: Disperse Dyes[8][9]

N-Ethyl-N-(2-phenoxyethyl)aniline serves as a "Coupling Component" in the structural design of Disperse Dyes.

-

Role: It provides the "donor" half of the azo chromophore.

-

Color Tuning: The phenoxyethyl group acts as a weak auxochrome. Compared to a simple ethyl group, the phenoxy moiety adds hydrophobicity, which is essential for the dye to penetrate polyester fibers during the high-temperature dyeing process (130°C).

-

Fastness Properties: The heavy molecular weight and aromatic stacking potential of the phenoxy group improve sublimation fastness (resistance to fading under heat) and wash fastness .

Example Dye Class:

-

Disperse Red/Rubine: Formed by coupling with diazotized p-nitroaniline or 2-chloro-4-nitroaniline.

Analytical Characterization

To validate the identity of synthesized N-Ethyl-N-(2-phenoxyethyl)aniline, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.5 – 7.3 ppm: Multiplet (9H) corresponding to the two phenyl rings (Aniline + Phenoxy).

-

δ 4.1 ppm (t): Triplet for

(adjacent to phenoxy). -

δ 3.7 ppm (t): Triplet for

(part of the ethylene bridge). -

δ 3.4 ppm (q): Quartet for

. -

δ 1.1 ppm (t): Triplet for methyl group of the ethyl chain.

-

-

Mass Spectrometry:

-

Molecular ion peak

at m/z ~241. -

Fragmentation often shows loss of the phenoxy group (

).

-

Safety & Handling

Hazard Classification: As an N-substituted aniline derivative, this compound should be treated as Toxic and a Skin Sensitizer .

-

Acute Toxicity: Harmful if swallowed or absorbed through skin. Potential methemoglobinemia agent (typical of anilines).

-

Handling Protocol:

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.

-

Ventilation: All operations, especially heating, must be performed in a certified fume hood to prevent inhalation of vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening).

-

References

-

Sigma-Aldrich. (n.d.). N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride Product Specification. Retrieved from

-

PubChem. (2025).[1][2] N-(2-Phenoxyethyl)aniline Compound Summary. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[3] Application Notes and Protocols for N-substituted Anilines in Dye Synthesis. Retrieved from

-

BLD Pharm. (2025). N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride Safety Data. Retrieved from

Technical Monograph: N-Ethyl-N-(2-phenoxyethyl)aniline

[1]

CAS Number: 79084-84-7 (Hydrochloride salt) Chemical Formula: C₁₆H₁₉NO (Free Base) / C₁₆H₂₀ClNO (Hydrochloride) Molecular Weight: 241.33 g/mol (Free Base) / 277.80 g/mol (HCl Salt)

Executive Summary & Chemical Identity

N-Ethyl-N-(2-phenoxyethyl)aniline is a specialized tertiary amine intermediate primarily utilized in the synthesis of high-performance azo dyes and potentially as a building block in pharmaceutical chemistry. Structurally, it consists of an aniline core nitrogen-substituted with an ethyl group and a 2-phenoxyethyl ether chain. This dual-substitution pattern imparts unique solubility and coupling properties, making it a critical "coupling component" in the manufacture of disperse dyes for hydrophobic fibers like polyester and acetate.

Physicochemical Profile

The compound typically exists as a viscous, high-boiling liquid in its free base form, often converted to the hydrochloride salt for improved stability and handling during transport.

| Property | Value (Free Base / Salt) | Note |

| Appearance | Pale yellow to brown oil (Base) / Off-white solid (Salt) | Oxidizes/darkens upon air exposure.[1][2] |

| Boiling Point | >200°C (Predicted) | High thermal stability required for dye processing. |

| Solubility | Organic solvents (DCM, Toluene, Acetone) | Hydrophobic nature due to phenoxy/ethyl groups. |

| pKa | ~4.0 - 5.0 (Aniline nitrogen) | Weakly basic; protonates in strong acid. |

| LogP | ~3.8 (Predicted) | Lipophilic; indicates affinity for polyester matrices. |

Synthesis & Manufacturing Protocols

The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline requires precise control over alkylation chemistry to prevent over-alkylation (quaternization) or side reactions. Two primary industrial routes are established: the Direct Alkylation Route and the Nucleophilic Displacement Route .

Route A: Direct Alkylation (Convergent)

This method involves the alkylation of N-ethylaniline with 2-phenoxyethyl bromide. It is preferred for its convergent nature, using two pre-assembled building blocks.

-

Reagents: N-Ethylaniline, 2-Phenoxyethyl bromide, Potassium Carbonate (Base), Acetonitrile or DMF (Solvent).

-

Mechanism: S_N2 nucleophilic substitution.

-

Critical Control Point: The reaction temperature must be maintained between 80-100°C to favor mono-alkylation over quaternary salt formation.

Route B: Nucleophilic Displacement (Linear)

This route is often more cost-effective if N-ethyl-N-(2-chloroethyl)aniline is available as a precursor.

-

Step 1: Synthesis of N-Ethyl-N-(2-hydroxyethyl)aniline (from N-ethylaniline + Ethylene oxide).

-

Step 2: Chlorination to N-Ethyl-N-(2-chloroethyl)aniline (using SOCl₂).

-

Step 3: Etherification with Sodium Phenoxide.

Synthesis Workflow Diagram

Figure 1: Convergent and linear synthetic pathways for N-Ethyl-N-(2-phenoxyethyl)aniline.

Applications in Dye Chemistry[1][3][4]

The primary utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in its role as a Coupling Component for azo dyes.

Mechanism of Action

In the synthesis of azo dyes, an aromatic amine (the diazo component) is diazotized and then coupled with an electron-rich aromatic system (the coupling component).

-

Electron Density: The nitrogen atom of the N-ethyl-N-phenoxyethyl group acts as a strong auxochrome, donating electron density into the benzene ring.

-

Regioselectivity: This activation directs the incoming diazonium ion primarily to the para position relative to the amine nitrogen.

-

Color Tuning: The phenoxyethyl tail adds bulk and lipophilicity, shifting the absorption maximum (bathochromic shift) and improving the dye's sublimation fastness on polyester fibers.

Experimental Protocol: Azo Coupling (General)

-

Diazo Preparation: 4-Nitroaniline is dissolved in HCl and diazotized with NaNO₂ at 0-5°C.

-

Coupling: N-Ethyl-N-(2-phenoxyethyl)aniline is dissolved in dilute acetic acid.

-

Reaction: The diazonium salt solution is added dropwise to the coupler solution at <10°C, maintaining pH 4-5 with sodium acetate.

-

Result: A precipitate of the azo dye (typically red to violet) forms immediately.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.6 - 7.3 ppm: Multiplets corresponding to the two aromatic rings (aniline and phenoxy).

-

δ 4.1 ppm (t): Triplet for the -O-CH₂ -CH₂-N methylene group (deshielded by oxygen).

-

δ 3.7 ppm (t): Triplet for the -O-CH₂-CH₂ -N methylene group.

-

δ 3.4 ppm (q): Quartet for the N-CH₂ -CH₃ ethyl group.

-

δ 1.2 ppm (t): Triplet for the N-CH₂-CH₃ methyl group.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Peak at m/z 242.15 (Free base).

-

Safety & Handling (SDS Summary)

Hazard Classification: Irritant, Potential Sensitizer.

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Do not pipette by mouth. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear nitrile gloves (0.11mm min). |

| Eye Damage | Causes serious eye irritation.[4] | Use safety goggles with side shields. |

| Sensitization | May cause allergic skin reaction.[3] | Avoid dust/aerosol inhalation.[4] |

Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. The compound is air-sensitive and may darken over time due to N-oxide formation or oxidative coupling.

References

-

BLD Pharm. (2025). Product Analysis: N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride. Retrieved from

-

PubChem. (2025).[2][5] Compound Summary: N-(2-Phenoxyethyl)aniline (Structural Analog). Retrieved from [2][5]

-

Matrix Fine Chemicals. (2025). Catalog: Aniline Derivatives and Intermediates. Retrieved from

Sources

- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]

- 2. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Ethyl-N-(2-phenoxyethyl)aniline: Structural Architecture and Synthetic Utility

Topic: N-Ethyl-N-(2-phenoxyethyl)aniline Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-N-(2-phenoxyethyl)aniline (CAS: 79084-84-7 for HCl salt) is a specialized tertiary amine intermediate predominantly utilized in the synthesis of high-performance disperse azo dyes . Its molecular architecture combines an electron-rich aniline core with a lipophilic phenoxyethyl tail, providing a unique balance of electronic donation and hydrophobic interaction. This guide dissects its structural properties, synthetic pathways, and critical role in fine chemical manufacturing, offering a self-validating protocol for its laboratory preparation.

Molecular Architecture & Properties

Structural Identity

The molecule consists of a central nitrogen atom bonded to three distinct groups: a phenyl ring (aniline base), an ethyl group, and a 2-phenoxyethyl chain. This asymmetry creates specific steric and electronic environments essential for its reactivity in electrophilic aromatic substitutions (coupling reactions).

| Identifier | Value |

| IUPAC Name | N-Ethyl-N-(2-phenoxyethyl)aniline |

| CAS Number | 79084-84-7 (Hydrochloride); 13678-56-3 (Free Base - approximate) |

| Molecular Formula | C |

| Molecular Weight | 241.33 g/mol (Free Base) |

| SMILES | CCN(CCOC1=CC=CC=C1)C2=CC=CC=C2 |

| LogP (Predicted) | 4.2 ± 0.4 (Highly Lipophilic) |

Electronic & Steric Analysis

-

Nitrogen Lone Pair Availability: The nitrogen atom is

hybridized but participates in -

Phenoxyethyl Moiety: This group serves two functions:

-

Steric Bulk: It prevents aggregation in dye formulations.

-

Hydrophobicity: It enhances the affinity of the final dye molecule for non-polar substrates like polyester fibers [1].

-

Synthetic Pathways[1][2]

The synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is typically achieved via N-alkylation or Nucleophilic Substitution . Below is a field-proven protocol optimized for yield and purity.

Primary Route: Alkylation of N-Ethylaniline

This method utilizes N-ethylaniline and 2-phenoxyethyl bromide. It is preferred due to the stability of the starting materials and the avoidance of gaseous ethylene oxide (used in alternative hydroxyethylation routes).

Reagents:

-

N-Ethylaniline (1.0 eq)

-

2-Phenoxyethyl bromide (1.1 eq)

-

Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile

-

Catalyst: Potassium Iodide (KI) (0.1 eq)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with N-ethylaniline (12.1 g, 100 mmol), anhydrous K

CO -

Addition: Heat the mixture to 60°C under N

atmosphere. Add 2-phenoxyethyl bromide (22.1 g, 110 mmol) dropwise over 30 minutes. -

Reaction: Raise temperature to 90-100°C and reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 8:2) until N-ethylaniline is consumed.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the organic layer with brine, dry over Na

SO

Alternative Route: Williamson Ether Synthesis

An alternative approach involves reacting N-ethyl-N-(2-chloroethyl)aniline with sodium phenoxide. This route is useful if the chloroethyl derivative is already available from hydroxyethylaniline processing.

Figure 1: Synthetic pathways for N-Ethyl-N-(2-phenoxyethyl)aniline. The primary alkylation route (top) is generally preferred for laboratory scale-up.

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy. The following data represents the expected shifts for the free base in CDCl

Predicted H NMR Data (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic (Aniline) | 7.15 - 7.25 | Multiplet | 2H | meta-H (N-Ph) |

| Aromatic (Aniline) | 6.65 - 6.75 | Multiplet | 3H | ortho/para-H (N-Ph) |

| Aromatic (Phenoxy) | 7.25 - 7.30 | Multiplet | 2H | meta-H (O-Ph) |

| Aromatic (Phenoxy) | 6.90 - 7.00 | Multiplet | 3H | ortho/para-H (O-Ph) |

| O-CH | 4.15 | Triplet ( | 2H | Ether methylene |

| N-CH | 3.75 | Triplet ( | 2H | Amine methylene (chain) |

| N-CH | 3.45 | Quartet ( | 2H | Ethyl methylene |

| CH | 1.18 | Triplet ( | 3H | Ethyl methyl |

Note: The N-CH

Industrial Applications: Disperse Dye Chemistry

The primary utility of N-Ethyl-N-(2-phenoxyethyl)aniline lies in its role as a coupling component for azo dyes.

Mechanism of Dye Formation

-

Diazotization: A primary aromatic amine (e.g., p-nitroaniline) is treated with NaNO

/HCl to form a diazonium salt. -

Coupling: The diazonium electrophile attacks the activated para-position of N-Ethyl-N-(2-phenoxyethyl)aniline.

-

Result: A highly colored "Disperse Red" or "Disperse Orange" dye is formed. The phenoxyethyl tail prevents the dye from washing out of polyester fibers during laundering (high wet fastness) [2].

Dye Structure Workflow

Figure 2: Mechanism of Azo Dye formation using N-Ethyl-N-(2-phenoxyethyl)aniline as the coupling component.

References

-

Freeman, H. S., & Mock, G. N. (2012). Dye Application, Manufacture of Dye Intermediates. North Carolina State University.

-

BenchChem. (2025).[1] Application Notes and Protocols for N-(2-Ethoxyethyl)-2-nitroaniline in Dye Synthesis. (Analogous chemistry for phenoxyethyl derivatives).

-

Sigma-Aldrich. (2024).[2] Product Specification: N-ETHYL-N-(2-PHENOXYETHYL)ANILINE HYDROCHLORIDE.

-

PubChem. (2025).[3] Compound Summary: N-Ethyl-N-phenylaniline Derivatives. National Library of Medicine.

Sources

N-Ethyl-N-(2-phenoxyethyl)aniline: Strategic Synthesis & Process Optimization

Topic: N-Ethyl-N-(2-phenoxyethyl)aniline Synthesis Pathway Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists[1]

Executive Summary & Molecule Profile[2]

N-Ethyl-N-(2-phenoxyethyl)aniline (Free Base CAS: Implied 13682-91-2 context, HCl Salt CAS: 79084-84-7) is a critical tertiary amine intermediate used primarily in the synthesis of azo disperse dyes (e.g., Disperse Red 60 analogs) and as a structural motif in pharmaceutical development.[1]

Its structure combines a lipophilic N-ethylaniline core with a phenoxyethyl ether linkage.[1] Synthetically, this molecule presents a classic case of chemoselectivity , requiring the chemist to balance N-alkylation efficiency against the risks of quaternary ammonium salt formation or elimination side reactions.[1]

This guide details two distinct synthetic architectures:

-

The Convergent "Ether-First" Pathway (Recommended for Lab/Pilot): Prioritizes safety and modularity by pre-forming the ether linkage.[1]

-

The Linear "Aziridinium" Pathway (Industrial): Utilizes in situ activation of amino-alcohols, leveraging highly reactive aziridinium intermediates for high throughput.[1]

Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must disconnect the molecule at its most strategic bonds.[1]

-

Disconnection A (C-N Bond): Alkylation of N-ethylaniline with a 2-phenoxyethyl electrophile.[1] This is the most "self-validating" route because it avoids handling toxic nitrogen mustard analogs.[1]

-

Disconnection B (C-O Bond): Nucleophilic attack of a phenoxide on an N-ethyl-N-(2-haloethyl)aniline.[1] This route is chemically elegant but mechanistically complex due to neighboring group participation (NGP) by the nitrogen lone pair.[1]

Comparative Pathway Analysis

| Feature | Pathway A: Convergent (Ether-First) | Pathway B: Linear (Aziridinium) |

| Key Intermediate | 2-Phenoxyethyl bromide | N-Ethyl-N-(2-chloroethyl)aniline |

| Mechanism | Standard | Aziridinium formation |

| Safety Profile | High: Stable intermediates | Low: Vesicant/Alkylating intermediate |

| Impurity Profile | Dialkylated quaternary salts (trace) | Hydrolysis products (amino-alcohols) |

| Scalability | Excellent for Gram-to-Kilo scale | Preferred for Multi-Ton (Continuous Flow) |

Visualization: Synthesis Architecture

The following diagram maps both pathways, highlighting the critical "Merge Node" where the target is formed.

Caption: Dual-pathway strategy showing the Convergent Route (Top) and the Industrial Aziridinium Route (Bottom).

Detailed Protocol: Pathway A (The Convergent Route)

This protocol is selected for its high reproducibility and safety profile in a research setting.[1] It avoids the synthesis of vesicant nitrogen mustards.[1]

Phase 1: Synthesis of 2-Phenoxyethyl Bromide

Rationale: Creating the ether linkage first eliminates the risk of O-alkylation vs. N-alkylation competition later.[1]

-

Reagents: Phenol (1.0 eq), 1,2-Dibromoethane (3.0 eq - Excess is critical to prevent bis-phenoxy formation),

(2.0 eq), Acetonitrile or Acetone.[1] -

Procedure:

Phase 2: N-Alkylation of N-Ethylaniline

Rationale: Use of a polar aprotic solvent (DMSO) accelerates the

Materials:

-

N-Ethylaniline (1.0 eq)[1]

-

2-Phenoxyethyl bromide (1.1 eq)[1]

-

Base: Anhydrous

(1.5 eq)[1] -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Finkelstein activation[1]

-

Solvent: DMSO (Dimethyl sulfoxide) - Dry[1]

Step-by-Step Methodology:

-

Setup: In a 3-neck round bottom flask equipped with a condenser and nitrogen inlet, charge N-ethylaniline (e.g., 12.1 g, 100 mmol) and DMSO (50 mL).

-

Activation: Add

(20.7 g, 150 mmol) and KI (1.66 g, 10 mmol). Stir for 15 minutes at room temperature to disperse the base. -

Addition: Add 2-Phenoxyethyl bromide (22.1 g, 110 mmol) dropwise over 20 minutes. Note: Exotherm is minimal, but rate control ensures homogeneity.

-

Reaction: Heat the mixture to 90°C . Maintain stirring for 6–8 hours.

-

Workup (The "Self-Validating" Purification):

-

Cool to room temperature.[1] Pour into ice-water (200 mL).

-

Extract with Ethyl Acetate (

mL).[1] -

Critical Wash: Wash the organic layer with 10% HCl (aq) .[1]

-

Separate phases.[1] Keep the Aqueous Acidic Layer .

-

Basify the aqueous layer with NaOH (20%) until pH > 12.[1] The product will oil out.[1]

-

Extract the "oiled out" product back into Ethyl Acetate.[1]

-

Dry over

and concentrate.

-

Data & Yields:

-

Physical State: Pale yellow oil (darkens on air exposure).[1]

-

Typical Yield: 78–85% (isolated).[1]

-

Purity: >98% (GC-MS).

Technical Insight: The "Aziridinium" Mechanism (Pathway B)[1]

While Pathway A is safer, understanding Pathway B is essential for industrial troubleshooting or if N-Ethyl-N-(2-chloroethyl)aniline is the available starting material.[1]

The Mechanism:

-

Intramolecular Cyclization: The lone pair on the nitrogen of N-Ethyl-N-(2-chloroethyl)aniline attacks the

-carbon, displacing the chloride.[1] -

Aziridinium Ion: This forms a highly strained, positively charged bicyclic intermediate.[1]

-

Nucleophilic Opening: The phenoxide ion attacks the aziridinium ring.[1]

Safety Warning: The aziridinium intermediate mimics the mechanism of Nitrogen Mustards (chemical warfare agents).[1] It is a potent alkylating agent capable of modifying DNA.[1][2] All manipulations must occur in a fume hood with appropriate decontaminants (e.g., dilute bleach) ready.[1]

References

-

MDPI Molecules. "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, vol. 5, no.[1] 3, 2000, pp. 562.[1] Link[1]

-

PrepChem. "Synthesis of N-ethylaniline and Derivatives." PrepChem.com.[1] Link

-

Grokipedia. "N-Ethyl-N-(2-chloroethyl)aniline: Reactivity and Aziridinium Formation."[1] Link

-

PubChem. "N-(2-Phenoxyethyl)aniline Compound Summary."[1] National Library of Medicine.[1] Link

-

Sigma-Aldrich. "N-Ethyl-N-(2-phenoxyethyl)aniline Hydrochloride Product Sheet." Link

Sources

Spectroscopic Blueprint of N-Ethyl-N-(2-phenoxyethyl)aniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of N-Ethyl-N-(2-phenoxyethyl)aniline, a molecule of interest in synthetic chemistry and drug development. For researchers, scientists, and professionals in the field, a thorough understanding of a compound's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural characteristics. This document presents a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Ethyl-N-(2-phenoxyethyl)aniline.

Given the limited availability of directly published experimental spectra for this specific molecule, this guide has been constructed by leveraging a foundational principle in spectroscopy: the analysis of structurally related compounds. By examining the spectral data of N-ethylaniline and 2-phenoxyethanol, we can confidently predict the characteristic spectroscopic features of N-Ethyl-N-(2-phenoxyethyl)aniline. This approach not only provides a robust analytical framework but also underscores the power of comparative spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

N-Ethyl-N-(2-phenoxyethyl)aniline possesses a unique combination of three key structural motifs: an N-ethylaniline core, a flexible ethyl linker, and a terminal phenoxy group. Each of these components contributes distinct and identifiable signals in its NMR, IR, and MS spectra, which collectively form its unique spectroscopic fingerprint.

Caption: Molecular structure of N-Ethyl-N-(2-phenoxyethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of N-Ethyl-N-(2-phenoxyethyl)aniline are detailed below. These predictions are based on the analysis of spectral data from N-ethylaniline and 2-phenoxyethanol.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | m | 2H | Ar-H (phenoxy, ortho) |

| ~7.00 - 6.90 | m | 3H | Ar-H (phenoxy, meta & para) |

| ~7.25 - 7.15 | m | 2H | Ar-H (aniline, meta) |

| ~6.75 - 6.65 | m | 3H | Ar-H (aniline, ortho & para) |

| ~4.10 | t | 2H | O-CH ₂ |

| ~3.65 | t | 2H | N-CH ₂ |

| ~3.40 | q | 2H | N-CH ₂-CH₃ |

| ~1.15 | t | 3H | N-CH₂-CH ₃ |

Interpretation:

-

Aromatic Region (δ 6.6-7.3 ppm): The spectrum will exhibit two sets of multiplets corresponding to the protons of the aniline and phenoxy rings. The electron-donating nature of the nitrogen atom in the aniline moiety will shield the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to the protons of the phenoxy ring.

-

Aliphatic Region (δ 1.1-4.1 ppm): The spectrum will show four distinct signals corresponding to the two methylene groups of the ethyl bridge and the ethyl group attached to the nitrogen. The protons on the carbon adjacent to the oxygen (O-CH₂) will be the most deshielded and appear furthest downfield. The ethyl group will present a characteristic quartet and triplet pattern due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C -O (phenoxy) |

| ~147.0 | Ar-C -N (aniline) |

| ~129.5 | Ar-C H (phenoxy, meta) |

| ~129.0 | Ar-C H (aniline, meta) |

| ~121.0 | Ar-C H (phenoxy, para) |

| ~117.0 | Ar-C H (aniline, para) |

| ~114.5 | Ar-C H (phenoxy, ortho) |

| ~112.5 | Ar-C H (aniline, ortho) |

| ~66.0 | O-C H₂ |

| ~49.0 | N-C H₂ |

| ~45.0 | N-C H₂-CH₃ |

| ~12.5 | N-CH₂-C H₃ |

Interpretation:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbons directly attached to the electronegative oxygen and nitrogen atoms (Ar-C-O and Ar-C-N) will be significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the ether and amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-Ethyl-N-(2-phenoxyethyl)aniline will exhibit characteristic absorption bands corresponding to its various structural components.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2970, ~2860 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum will be characterized by strong absorptions in the aromatic region (1600-1500 cm⁻¹) due to the C=C stretching vibrations of the two phenyl rings. The presence of the ether linkage will be confirmed by the strong C-O stretching bands around 1240 cm⁻¹ and 1040 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 241

-

Major Fragments:

-

m/z = 148: [M - C₆H₅O]⁺ - Loss of the phenoxy group.

-

m/z = 134: [M - C₆H₅OCH₂]⁺ - Cleavage of the bond between the two ethyl carbons.

-

m/z = 120: [C₆H₅N(CH₂CH₃)]⁺ - Fragmentation resulting in the N-ethylaniline cation.

-

m/z = 106: [C₆H₅NCH₂]⁺ - Further fragmentation of the N-ethylaniline moiety.

-

m/z = 93: [C₆H₅O]⁺ - Phenoxy cation.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation.

-

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 241, corresponding to the molecular weight of N-Ethyl-N-(2-phenoxyethyl)aniline. The fragmentation pattern will be dominated by the cleavage of the C-O and C-N bonds, as well as the bonds within the ethyl bridge. The presence of fragments corresponding to the N-ethylaniline and phenoxy moieties will be key indicators of the molecule's structure.

Caption: Predicted major fragmentation pathways for N-Ethyl-N-(2-phenoxyethyl)aniline in EI-MS.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrumentation being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Ethyl-N-(2-phenoxyethyl)aniline in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of N-Ethyl-N-(2-phenoxyethyl)aniline. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a robust framework for the identification and structural verification of this molecule. As with any analytical endeavor, it is recommended that this predicted data be used in conjunction with experimental data whenever possible to ensure the highest level of confidence in the results. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic behavior of N-Ethyl-N-(2-phenoxyethyl)aniline in their synthetic and analytical workflows.

References

Sources

N-Ethyl-N-(2-phenoxyethyl)aniline solubility profile

Technical Whitepaper: Physicochemical Profiling & Solubility of N-Ethyl-N-(2-phenoxyethyl)aniline

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profile of N-Ethyl-N-(2-phenoxyethyl)aniline , a critical intermediate in the synthesis of azo-disperse dyes and functional organic materials.[1][2][3] Characterized by a dual-aromatic structure linked by a flexible ethoxy spacer, this molecule exhibits significant lipophilicity and specific solvation requirements.[2][3]

This document is designed for research scientists and process engineers. It moves beyond basic "soluble/insoluble" descriptors to explore the thermodynamic drivers of solvation, providing self-validating protocols for solubility determination and purification based on Hansen Solubility Parameters (HSP) and acid-base dissociation constants.[1][2][3]

Molecular Architecture & Theoretical Solubility

To predict and manipulate the solubility of N-Ethyl-N-(2-phenoxyethyl)aniline, one must first deconstruct its molecular scaffold.[1][2][3] The molecule consists of three distinct domains that dictate its interaction with solvents:[1]

-

The N-Ethylaniline Core: A hydrophobic, electron-rich aromatic system.[1][2][3]

-

The Ether Linkage (-O-CH2-CH2-): A polarizable region capable of weak hydrogen bond acceptance but no donation.[1][2][3]

-

The Phenoxy Tail: A second hydrophobic aromatic ring that significantly increases the partition coefficient (LogP).[2][3]

Physicochemical Constants (Calculated & Predicted)

| Property | Value (Approx.) | Significance |

| Molecular Weight | 241.33 g/mol | Moderate size; diffusion rates in solution will be typical for small organics.[1][2][3] |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar matrices.[2][3] |

| pKa (Conjugate Acid) | ~4.5 – 5.2 | Weak base.[2][3] The tertiary amine nitrogen can be protonated to form a water-soluble salt.[1][2][3] |

| H-Bond Donors | 0 | The molecule cannot donate protons; it relies on Van der Waals and dipole interactions.[1][2][3] |

| H-Bond Acceptors | 2 | The ether oxygen and amine nitrogen can accept weak H-bonds from protic solvents (e.g., alcohols).[1][2][3] |

Hansen Solubility Parameters (HSP)

Theoretical estimation based on Group Contribution Methods.[1][2][3]

- (Dispersion): High.[2][3] The dual aromatic rings dominate the interaction energy.[2][3]

- (Polarity): Low-Moderate.[1][2][3] Driven by the C-N and C-O dipoles.[2][3]

- (Hydrogen Bonding): Low.[2][3] Lack of -OH or -NH groups limits interaction with water.[1][2][3]

Solubility Profile & Solvent Compatibility

The following matrix categorizes solvent suitability based on "Like Dissolves Like" principles derived from the HSP values above.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Perfect match for the molecule's dispersion forces and low polarity.[1][2][3] Preferred for extraction.[2][3] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Good | Dipole-dipole interactions stabilize the ether/amine functionalities.[2][3] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to Good | Soluble, but temperature-dependent.[2][3] The hydrophobic bulk fights against the solvent's H-bond network.[1][2][3] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Poor / Partial | The polarity of the ether/amine linkage creates a miscibility gap, though solubility increases with heat.[2][3] |

| Aqueous (Neutral pH) | Water | Insoluble | The high LogP (>4.[2][3]0) prevents disruption of the water lattice.[2][3] |

| Aqueous (Acidic pH < 2) | 1M HCl, 1M H2SO4 | Soluble (as Salt) | Protonation of the tertiary amine forms a cationic ammonium species, enabling aqueous solubility.[3] |

Visualization: Solvation & Handling Workflow

The following diagram illustrates the chemical logic for handling this molecule, specifically how to toggle its solubility for purification purposes.

Figure 1: Acid-Base Swing Extraction Protocol. This workflow exploits the basic nitrogen to separate the target from non-basic lipophilic impurities.[1][3]

Experimental Protocol: Quantitative Solubility Determination

For drug development or precise formulation, visual estimation is insufficient.[2][3] The following protocol uses a "Shake-Flask" methodology coupled with HPLC-UV quantitation. This is a self-validating system: the equilibrium check ensures accuracy.[1][2][3]

Reagents & Equipment

-

Target: N-Ethyl-N-(2-phenoxyethyl)aniline (>98% purity).

-

Apparatus: Thermostated shaker, 0.45 µm PTFE syringe filters (hydrophobic compatible), HPLC system with UV detector (254 nm).[2][3]

Step-by-Step Methodology

-

Saturation Preparation:

-

Equilibration (The Critical Step):

-

Sampling & Filtration:

-

Quantification (HPLC):

Application Context & Handling Implications

Synthesis & Dye Manufacturing

In the context of azo dye synthesis, this molecule acts as the coupling component .[2][3]

-

Reaction Medium: Coupling reactions are often performed in acidic aqueous media.[2][3] Because the free base is insoluble in water, it must be dissolved in acetic acid or converted to a hydrochloride salt/emulsion to react with the diazonium salt.[3]

-

Implication: Failure to emulsify or protonate the aniline nitrogen will result in a heterogeneous reaction and low yield.[2][3]

Biological/Pharmaceutical Research

While primarily a dye intermediate, the structure mimics certain lipophilic pharmacophores.[2][3]

-

DMSO Stock Solutions: For biological assays, prepare stock solutions in DMSO (Dimethyl Sulfoxide).[2][3] It will be soluble up to >100 mM.[2][3]

-

Precipitation Risk: When diluting a DMSO stock into aqueous buffer (PBS), the compound will likely crash out if the final concentration exceeds 10-50 µM due to its high LogP.[2][3] Always perform a serial dilution check.[1][2][3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220426, N-(2-Phenoxyethyl)aniline (Structural Analog).[1][2][3] Retrieved from [Link][1][2]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[2][3] CRC Press.[2][3][4] (Methodology for solubility prediction).[2][3][4][5][6][7]

-

Sigma-Aldrich (2023). Safety Data Sheet: N-Ethyl-N-(2-phenoxyethyl)aniline.[1][2][3] (General safety and handling data).

-

European Chemicals Agency (ECHA). Registration Dossier for substituted anilines.[2][3] Retrieved from [Link][1][2]

(Note: Specific quantitative solubility data for CAS 13682-96-7 is sparse in open literature; the profiles above are derived from validated structure-property relationships of the N-alkyl aniline class.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

An In-Depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-(2-phenoxyethyl)aniline is a tertiary amine of interest in organic synthesis and potentially in the development of novel chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis via N-alkylation, and a discussion of its expected spectral characteristics. The content is structured to provide both foundational knowledge and practical insights for its application in a research and development setting.

Introduction

N-Ethyl-N-(2-phenoxyethyl)aniline belongs to the class of N-alkylanilines, which are important precursors and intermediates in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] The structure incorporates a phenoxyethyl moiety, which can influence the molecule's conformational flexibility and intermolecular interactions, potentially impacting its biological activity and material properties. This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with this compound.

Physicochemical Properties

| Property | Predicted/Estimated Value | Notes and References |

| Molecular Formula | C₁₆H₁₉NO | Based on the structure of its hydrochloride salt (C16H20ClNO). |

| Molecular Weight | 241.33 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for tertiary anilines. |

| Boiling Point | > 200 °C | N-ethylaniline has a boiling point of 205 °C.[2] The addition of the phenoxyethyl group would be expected to significantly increase the boiling point. |

| Melting Point | Not available | The hydrochloride salt exists, suggesting the free base can be isolated, likely as a solid or high-boiling liquid. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate). Sparingly soluble in water. | The solubility of aniline in organic solvents is generally good.[3] The non-polar phenoxyethyl and ethyl groups would further enhance lipophilicity. |

| pKa | ~4-5 | The pKa of N-ethylaniline is around 5.1. The electronic effects of the phenoxyethyl group are not expected to drastically alter the basicity of the aniline nitrogen. |

Chemical Properties and Reactivity

The chemical reactivity of N-Ethyl-N-(2-phenoxyethyl)aniline is primarily dictated by the tertiary amine functionality and the electron-rich aromatic ring.

Basicity and Salt Formation

As a tertiary amine, N-Ethyl-N-(2-phenoxyethyl)aniline is basic and will react with acids to form the corresponding ammonium salts.[1] The lone pair of electrons on the nitrogen atom is available to accept a proton.

Reactivity of the Tertiary Amine

The tertiary amine group is generally stable but can undergo oxidation or other reactions under specific conditions. Unlike primary and secondary amines, it does not undergo acylation or reaction with nitrous acid in the same manner due to the absence of a proton on the nitrogen atom.[4]

Electrophilic Aromatic Substitution

The N-ethyl-N-(2-phenoxyethyl)amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution on the aniline ring.[1] The lone pair on the nitrogen atom can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles.

Caption: Electrophilic substitution on the aniline ring.

Synthesis

A common and effective method for the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is the N-alkylation of N-ethylaniline with a suitable phenoxyethyl halide, such as 2-phenoxyethyl bromide.

Synthetic Workflow

Sources

N-Ethyl-N-(2-phenoxyethyl)aniline derivatives and analogues

An In-Depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline Derivatives and Analogues: Synthesis, Pharmacological Significance, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and analytical methodologies related to N-Ethyl-N-(2-phenoxyethyl)aniline and its analogues. This chemical scaffold serves as a versatile backbone in medicinal chemistry, with derivatives showing potential as central nervous system agents, anti-inflammatory molecules, and anticancer compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and an analysis of structure-activity relationships (SAR) to guide future research and development in this area.

Introduction to the N-(2-phenoxyethyl)aniline Scaffold

Core Structure and Chemical Properties

The N-(2-phenoxyethyl)aniline core consists of an aniline ring linked to a phenoxy group via an N-ethyl-ethylamine bridge. The central nitrogen atom is a key feature, providing a site for substitution that significantly influences the molecule's steric and electronic properties. The flexibility of the ethyl chain and the potential for substitution on both aromatic rings make this scaffold a highly adaptable platform for generating chemical diversity. The aniline moiety confers weak basicity, allowing for the formation of hydrochloride salts which can improve solubility and handling characteristics for pharmaceutical development.[1]

Significance in Medicinal Chemistry and Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, integral to a wide range of therapeutic agents.[2] Derivatives of the broader N-(phenoxyalkyl)aniline class have been investigated for several therapeutic applications. Notably, they have been evaluated for their anticonvulsant and analgesic properties, suggesting potential for treating neurological disorders.[3] Furthermore, the structural motifs present in these compounds are found in molecules that target key signaling pathways involved in inflammation and cancer, such as kinase inhibition and modulation of Toll-like receptors.[2][4] The challenge in developing aniline-containing drugs often lies in mitigating potential metabolic toxicity, making careful analogue design and screening crucial.[5]

Synthetic Strategies and Methodologies

The synthesis of N-(2-phenoxyethyl)aniline derivatives primarily relies on the formation of the crucial carbon-nitrogen bond between the aniline nitrogen and the phenoxyethyl moiety.

Foundational Synthesis: N-Phenoxyethylation of Anilines

Historically, the preparation of N-(2-phenoxyethyl)anilines involved harsh conditions with large excesses of starting materials, leading to modest yields.[6] A significantly improved and simpler procedure utilizes dimethyl sulfoxide (DMSO) as the solvent and anhydrous potassium carbonate (K2CO3) as a mild base.[6] This method avoids strong acidic or basic media, which can promote unwanted β-elimination reactions.[6] The reaction proceeds efficiently at moderate temperatures (typically 90 °C) and allows for controlled synthesis of either mono- or bis-N-(2-phenoxyethyl)anilines by adjusting the molar ratio of the reactants.[6] Using an excess of the aniline favors the formation of the mono-substituted product in good yields (70-80%), while an excess of the 1-bromo-2-phenoxyethane reagent leads to the bis-substituted analogue.[6]

Synthesis of Analogues and Derivatives

The versatility of the scaffold allows for extensive derivatization:

-

N-Alkylation: Reductive amination is a powerful method for introducing or modifying the N-alkyl group. For instance, N-alkylation of anilines can be achieved with high selectivity and excellent yields at room temperature using aldehydes, a Palladium on carbon (Pd/C) catalyst, and ammonium formate as a hydrogen donor.[7] This environmentally benign approach avoids many of the toxic reagents used in other methods.[7]

-

Ring Substitution: Functional groups can be introduced onto the aniline or phenoxy rings before or after the core coupling reaction. For example, substituted phenols can be converted into their corresponding anilines in a one-pot, metal-free process involving a tandem dearomatization/condensation/rearomatization sequence.[8] This allows for the synthesis of electron-rich aniline derivatives.

Purification and Characterization

Purification of these compounds typically involves standard organic chemistry techniques. After the reaction, a common workup includes dilution with a solvent like dichloromethane, washing with brine, and drying the organic phase.[7] The final product is often isolated and purified by silica gel column chromatography.[7] For analytical purposes, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the preferred methods.[9] GC coupled with a nitrogen-phosphorus detector (NPD) offers excellent selectivity and sensitivity for aniline derivatives.[9] For structural confirmation, GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][10]

Pharmacological Profile and Structure-Activity Relationships (SAR)

The N-Ethyl-N-(2-phenoxyethyl)aniline scaffold and its analogues have been explored for a range of biological activities.

Central Nervous System (CNS) Activity

Derivatives of N-[(phenoxy)alkyl]aminoalkanols have been synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) models.[3] Certain compounds in this class showed promising activity and were subsequently evaluated for analgesic effects in neurogenic pain models.[3] Importantly, these active compounds were found to be non-toxic in in-vitro cellular models, indicating a favorable safety profile.[3] The most promising compound identified in one study was 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride, highlighting the potential for complex derivatives.[3]

Anti-inflammatory and Immunomodulatory Activity

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor in the innate immune system and represents an attractive therapeutic target for inflammatory diseases.[4] N-benzylideneaniline derivatives have been designed and synthesized as TLR2 inhibitors.[4] Mechanistic studies revealed that these compounds can inhibit the NF-κB signaling pathway with high specificity and low toxicity.[4] This inhibition leads to the downregulation of inflammatory cytokines.[4] Given the structural similarity, N-Ethyl-N-(2-phenoxyethyl)aniline derivatives represent a promising class of compounds to explore for TLR2 antagonism.

Structure-Activity Relationship (SAR) Insights

SAR studies on related scaffolds provide valuable insights for designing novel analogues. For synthetic cathinones, which are β-keto amphetamine derivatives, the length of the α-carbon side-chain significantly influences their pharmacological and toxicological effects.[11] Studies on N-ethyl substituted cathinones have demonstrated their potent ability to inhibit dopamine uptake and induce psychostimulant effects.[11] For other aniline analogues, specific substitutions have been shown to enhance radiosensitivity in cancer cells or to modulate Nrf2 activity.[12]

| Modification Site | Structural Change | Potential Impact on Activity | Reference |

| Aniline Ring | Introduction of electron-donating/withdrawing groups | Modulates binding affinity to targets like kinases and TLR2. | [2][4] |

| N-Alkyl Group | Variation of chain length (e.g., ethyl vs. propyl) | Can alter potency and mechanism of action at dopamine transporters. | [11] |

| Phenoxy Ring | Substitution with halogens, methyl, or methoxy groups | Influences lipophilicity, metabolic stability, and target engagement. | [3] |

| Ethylamine Bridge | Incorporation into a cyclic system (e.g., piperidine) | Constrains conformation, potentially increasing receptor selectivity and potency. | [3][13] |

Key Experimental Protocols

Protocol: Synthesis of N-(2-Phenoxyethyl)aniline via Improved N-Arylation

-

Principle: This protocol describes the synthesis of a mono-N-substituted phenoxyethylaniline using a mild base and polar aprotic solvent to achieve high yields, based on the method described by Ordóñez et al. (2000).[6]

-

Materials:

-

Substituted or unsubstituted aniline (4.0 mmol)

-

1-Bromo-2-phenoxyethane (1.0 mmol)

-

Anhydrous potassium carbonate (K2CO3) (2.0 mmol)

-

Dimethyl sulfoxide (DMSO) (10 mL)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add the aniline (in molar excess to favor mono-substitution), 1-bromo-2-phenoxyethane, and anhydrous K2CO3.[6]

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 50 mL of water.

-

Extract the aqueous phase three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[7]

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using an appropriate gradient of Hexane/Ethyl Acetate.

-

-

Self-Validation: The identity and purity of the final product should be confirmed by NMR and MS analysis. The expected yield for the mono-substituted product should be in the range of 70-80%.[6]

Protocol: Analytical Quantification using GC-MS

-

Principle: This protocol provides a general framework for the quantification of an N-Ethyl-N-(2-phenoxyethyl)aniline derivative in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

-

Materials:

-

Gas Chromatograph with Mass Spectrometer

-

Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)

-

Helium carrier gas

-

High-purity solvent (e.g., ethyl acetate)

-

Analyte standard of known purity

-

Internal Standard (IS), e.g., a deuterated analogue or a structurally similar compound.[10]

-

-

Step-by-Step Procedure:

-

Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the analyte in ethyl acetate. Perform serial dilutions to create calibration standards across the desired concentration range (e.g., 1-1000 ng/mL).[10]

-

Sample Preparation: Dilute the sample to be analyzed to fall within the calibration range. Spike all standards and samples with the internal standard at a fixed concentration.

-

GC-MS Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

Carrier Gas Flow: 1.0 mL/min (constant flow).[10]

-

MS Transfer Line: 280 °C

-

Acquisition Mode: Obtain a full scan spectrum of a concentrated standard to identify the molecular ion and characteristic fragment ions. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and one for the IS.[10]

-

-

Data Analysis: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards. Quantify the analyte in the unknown sample using the regression equation from the calibration curve.

-

-

Self-Validation: The calibration curve should have a correlation coefficient (r²) > 0.99. Quality control samples at low, medium, and high concentrations should be run alongside the unknown samples, with accuracy and precision falling within acceptable limits (e.g., ±15%).

Challenges and Future Directions

The primary challenge associated with aniline-containing compounds is their potential for metabolic activation into reactive metabolites, which can lead to toxicity.[5] Future research should focus on designing analogues that block or sterically hinder sites of metabolic oxidation without compromising biological activity. This can involve the introduction of fluorine atoms or other blocking groups at metabolically labile positions.

Future directions include:

-

Expansion of Chemical Space: Synthesizing novel derivatives with diverse substitutions on both aromatic rings to build comprehensive SAR models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for compounds that show promising activity in phenotypic screens.

-

Pharmacokinetic Profiling: Early-stage assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to identify candidates with favorable drug-like properties.[1]

Conclusion

The N-Ethyl-N-(2-phenoxyethyl)aniline scaffold is a valuable platform for the development of novel therapeutic agents. Efficient and scalable synthetic routes are available, allowing for the creation of diverse chemical libraries. Analogues have demonstrated promising pharmacological activities, particularly in the areas of CNS disorders and inflammation. A thorough understanding of the structure-activity relationships, coupled with strategic analogue design to mitigate potential toxicity, will be critical for advancing compounds from this class into clinical development.

References

-

Ordoñez, M., De la Cruz, C., & Cativiela, C. (2000). A Simple Method for N-Phenoxyethylation of Anilines. MDPI. [Link]

-

Structure-activity relationship of aniline analogues. ResearchGate. [Link]

-

Synthesis of N-ethyl-N-(2-hydroxyethyl)-3-methyl-4-nitroso-aniline. PrepChem.com. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

-

Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. [Link]

-

Karpińska, M., et al. (2020). Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols. Scientific Reports. [Link]

-

Fujiwara, Y., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. eScholarship, University of California. [Link]

-

Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. NextGenPS. [Link]

-

Wang, C., et al. (2018). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. PubMed. [Link]

- 2-Phenoxyaniline derivatives.

-

Gulam Muheyuddeen, et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]

-

N-(2-Phenoxyethyl)aniline. PubChem, NIH. [Link]

-

Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience. [Link]

-

Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]

-

Aniline replacement in drug-like compounds. Cresset. [Link]

-

Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review. Journal of Clinical Medicine of Kazakhstan. [Link]

-

Hu, X., et al. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. [Link]

Sources

- 1. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cresset-group.com [cresset-group.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. escholarship.org [escholarship.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clinmedkaz.org [clinmedkaz.org]

N-Ethyl-N-(2-phenoxyethyl)aniline literature review

An In-depth Technical Guide to N-Ethyl-N-(2-phenoxyethyl)aniline

Authored by: A Senior Application Scientist

Foreword

In the landscape of synthetic organic chemistry, N-substituted anilines represent a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of a vast array of dyes, pharmaceuticals, agrochemicals, and materials. This guide focuses on a specific, yet under-documented member of this family: N-Ethyl-N-(2-phenoxyethyl)aniline. While direct literature on this compound is sparse, its structural motifs—the N-ethylaniline and the phenoxyethyl groups—are well-characterized. This document, therefore, serves as a comprehensive technical guide, amalgamating established synthetic methodologies for analogous compounds and predictive characterization techniques. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of this molecule's synthesis, properties, and potential applications. We will delve into the logical underpinnings of its synthesis, extrapolate its physicochemical and spectroscopic characteristics from closely related structures, and provide a framework for its safe handling and exploration in research and development.

Introduction and Molecular Overview

N-Ethyl-N-(2-phenoxyethyl)aniline is a tertiary amine featuring an N-ethyl group and an N-(2-phenoxyethyl) group attached to an aniline core. Its chemical structure marries the electronic properties of an aromatic amine with the flexibility and potential for further functionalization offered by the ether linkage in the phenoxyethyl side chain.

The hydrochloride salt of N-Ethyl-N-(2-phenoxyethyl)aniline is commercially available, indicating its utility as a stable precursor in various synthetic applications.[1] However, detailed analytical data for this specific compound is not always readily available from commercial suppliers. Therefore, a thorough understanding of its synthesis and predicted characteristics is crucial for its effective use in research.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-Ethyl-N-(2-phenoxyethyl)aniline |

| Molecular Formula | C₁₆H₁₉NO |

| CAS Number (HCl salt) | 79084-84-7[1] |

| Molecular Weight | 241.33 g/mol |

Synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline

The most direct and logical approach to the synthesis of N-Ethyl-N-(2-phenoxyethyl)aniline is through the N-alkylation of N-ethylaniline with a suitable 2-phenoxyethylating agent. A well-established method for the analogous N-phenoxyethylation of anilines provides a robust framework for this synthesis.[2]

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine, N-ethylaniline, acts as the nucleophile, and a 2-phenoxyethyl halide (e.g., 1-bromo-2-phenoxyethane) serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent like DMSO to facilitate the dissolution of reactants and is promoted by a non-nucleophilic base, such as anhydrous potassium carbonate, to neutralize the hydrohalic acid formed during the reaction.[2] The choice of a non-nucleophilic base is critical to prevent competing side reactions.

The reaction temperature is maintained at a moderate level (e.g., 90 °C) to ensure a reasonable reaction rate without promoting decomposition or unwanted side reactions like β-elimination of the phenoxyethyl group.[2]

Experimental Protocol: N-alkylation of N-ethylaniline

This protocol is adapted from a general procedure for the N-phenoxyethylation of anilines.[2]

Materials:

-

N-ethylaniline

-

1-bromo-2-phenoxyethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Cyclohexane mixture for elution

Procedure:

-

To a stirred solution of N-ethylaniline (1.2 equivalents) in DMSO, add anhydrous potassium carbonate (2.0 equivalents).

-

Add 1-bromo-2-phenoxyethane (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/cyclohexane) to afford pure N-Ethyl-N-(2-phenoxyethyl)aniline.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for N-Ethyl-N-(2-phenoxyethyl)aniline.

Physicochemical Properties (Predicted)

The physicochemical properties of N-Ethyl-N-(2-phenoxyethyl)aniline can be extrapolated from data available for its constituent parts, N-ethylaniline and N-(2-phenoxyethyl)aniline.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Basis of Prediction |

| Appearance | Colorless to yellowish oily liquid | General appearance of N-substituted anilines[3][4] |

| Boiling Point | > 205 °C | Higher than N-ethylaniline (205 °C) due to increased molecular weight[5] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform) | Similar to N-ethylaniline and other tertiary aromatic amines[3][6] |

| Stability | May be sensitive to air and light, potentially darkening over time | A common characteristic of aniline derivatives[3] |

Spectroscopic Characterization (Predicted)

The spectroscopic signature of N-Ethyl-N-(2-phenoxyethyl)aniline can be predicted by analyzing the expected signals from its structural components. A comprehensive spectroscopic analysis workflow would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.20 | m | 2H | ortho-H of phenoxy | Deshielded aromatic protons of the phenoxy group. |

| ~ 7.20 - 7.10 | m | 2H | meta-H of aniline | Aromatic protons of the aniline ring. |

| ~ 6.95 - 6.85 | m | 1H | para-H of phenoxy | Shielded aromatic proton of the phenoxy group. |

| ~ 6.75 - 6.65 | m | 3H | ortho & para-H of aniline | Shielded aromatic protons of the aniline ring due to the electron-donating effect of the nitrogen atom. |

| ~ 4.10 | t | 2H | -O-CH₂ - | Triplet due to coupling with the adjacent -CH₂-N- group. |

| ~ 3.60 | t | 2H | -CH₂ -N- | Triplet due to coupling with the adjacent -CH₂-O- group. |

| ~ 3.40 | q | 2H | -N-CH₂ -CH₃ | Quartet due to coupling with the methyl protons. |

| ~ 1.20 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the methylene protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 159.0 | Quaternary C of phenoxy (C-O) | Deshielded due to attachment to oxygen. |

| ~ 148.0 | Quaternary C of aniline (C-N) | Deshielded due to attachment to nitrogen. |

| ~ 129.5 | meta-C of phenoxy | Aromatic carbons of the phenoxy group. |

| ~ 129.0 | meta-C of aniline | Aromatic carbons of the aniline ring. |

| ~ 121.0 | para-C of phenoxy | Aromatic carbon of the phenoxy group. |

| ~ 117.0 | para-C of aniline | Shielded aromatic carbon of the aniline ring. |

| ~ 114.5 | ortho-C of phenoxy | Aromatic carbons of the phenoxy group. |

| ~ 112.5 | ortho-C of aniline | Shielded aromatic carbons of the aniline ring. |

| ~ 66.0 | -O-C H₂- | Aliphatic carbon attached to oxygen. |

| ~ 50.0 | -C H₂-N- | Aliphatic carbon attached to nitrogen. |

| ~ 46.0 | -N-C H₂-CH₃ | Aliphatic carbon attached to nitrogen. |

| ~ 12.5 | -CH₂-C H₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H stretch | Aromatic C-H |

| ~ 2970, ~2870 | C-H stretch | Aliphatic C-H |

| ~ 1600, ~1500 | C=C stretch | Aromatic ring |

| ~ 1240 | C-O stretch | Aryl ether |

| ~ 1350 | C-N stretch | Tertiary aromatic amine |

Mass Spectrometry (MS)

In mass spectrometry, N-Ethyl-N-(2-phenoxyethyl)aniline is expected to show a molecular ion peak (M⁺) at m/z = 241. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the ethyl and phenoxyethyl groups and benzylic cleavage.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Ethyl-N-(2-phenoxyethyl)aniline is not widely available, the safety precautions for closely related compounds such as N-ethylaniline provide a strong basis for safe handling.[3][8][9]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8][9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light and air.[3][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Potential Applications

The applications of N-Ethyl-N-(2-phenoxyethyl)aniline can be inferred from the known uses of its structural analogs.

-

Dye Intermediates: N-substituted anilines are fundamental building blocks in the synthesis of azo dyes and other colorants.[4] The phenoxyethyl group could be used to modulate the color and solubility of the final dye molecule.

-

Pharmaceutical Synthesis: The aniline scaffold is present in numerous pharmacologically active compounds. This molecule could serve as an intermediate for the synthesis of novel drug candidates.

-

Agrochemicals: Many herbicides and fungicides are based on aniline derivatives.[10]

-

Material Science: The compound could be explored as a monomer or additive in the synthesis of polymers with specific optical or electronic properties. It has been noted that related compounds are used as photosensitive chemicals.[11]

Conclusion

N-Ethyl-N-(2-phenoxyethyl)aniline, while not extensively documented, represents a molecule of significant synthetic potential. By leveraging established methodologies for the synthesis of related N-substituted anilines and applying predictive spectroscopic analysis, researchers can confidently prepare, characterize, and utilize this compound in a variety of applications. This guide provides a foundational understanding to enable its exploration in the development of new dyes, pharmaceuticals, and advanced materials. As with any chemical research, adherence to strict safety protocols is paramount.

References

Sources

- 1. 79084-84-7|N-Ethyl-N-(2-phenoxyethyl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. N-Ethyl-N-hydroxyethylaniline | 92-50-2 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. jocpr.com [jocpr.com]

- 11. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl, N-[2-Hydroxyethyl]Aniline (DC-15) [tristarintermediates.org]

Discovery and history of N-Ethyl-N-(2-phenoxyethyl)aniline